molecular formula C14H18O5S B3894974 Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate

Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate

Cat. No.: B3894974
M. Wt: 298.36 g/mol
InChI Key: JEMILUPPFJDSIV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate is an organic compound with the molecular formula C14H18O5S. This compound is known for its unique structural features, which include a formyl group, a methoxy group, and a phenoxy group linked through an ethylsulfanyl chain. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate typically involves the reaction of 4-formyl-2-methoxyphenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then treated with ethanethiol to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate is unique due to its ethylsulfanyl chain, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature allows for specific interactions and applications that are not possible with other related compounds .

Properties

IUPAC Name

ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-3-18-14(16)10-20-7-6-19-12-5-4-11(9-15)8-13(12)17-2/h4-5,8-9H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMILUPPFJDSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate
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Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate

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